molecular formula C₂₇H₃₂N₂O₆ B1145743 3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 494210-72-9

3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1145743
CAS No.: 494210-72-9
M. Wt: 480.55
InChI Key:
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Description

3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₂N₂O₆ and its molecular weight is 480.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

The compound's derivatives, such as 2-(9H-fluoren-9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, play a crucial role in the synthesis of complex molecules, showcasing high yield and precision in the preparation process (Le & Goodnow, 2004). This indicates the compound’s utility in synthesizing structurally intricate molecules with potential applications in various fields.

Intermediate in Non-Proteinogenic Amino Acid Synthesis

Protected methyl esters of non-proteinogenic amino acids utilize derivatives of this compound. The process involves a sophisticated synthetic strategy where the compound, paired with base-labile protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc), facilitates the preparation of these specialized amino acids (Temperini et al., 2020). This underscores the compound’s significant role in the synthesis of biologically relevant molecules.

Chiral Building Blocks

The compound’s derivatives are effectively used as chiral building blocks in the stereoselective synthesis of biologically active alkaloids, such as sedridine and coniine, demonstrating its versatility and importance in creating structurally and stereochemically diverse molecules (Passarella et al., 2005). The ability to use these derivatives in stereoselective syntheses highlights their value in producing enantiomerically pure compounds, essential in pharmaceutical applications.

Catalytic Applications

The compound and its derivatives find use in catalytic applications, particularly in the synthesis of gold complexes. The unique properties of these complexes, such as photoluminescence, demonstrate the compound’s contribution to the creation of functional materials with potential applications in sensing, imaging, and electronics (Vicente et al., 2004).

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-8-9-17(15-29)23(24(30)31)28-25(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENRQNWROSXSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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